molecular formula C20H23N5OS B2511826 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1421450-86-3

1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2511826
CAS RN: 1421450-86-3
M. Wt: 381.5
InChI Key: XUBOUJKOPDYLSA-UHFFFAOYSA-N
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Description

1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C20H23N5OS and its molecular weight is 381.5. The purity is usually 95%.
BenchChem offers high-quality 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has shown that heterocyclic compounds, including those with a urea moiety, exhibit significant antimicrobial properties. Studies on novel heterocyclic compounds containing a sulfonamido moiety have identified several with high antibacterial activities, indicating potential for the development of new antibiotics or antimicrobial agents (Azab, Youssef, & El-Bordany, 2013). Similarly, pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, further underscoring the importance of such compounds in addressing bacterial and fungal infections (Buha, Rana, Chhabria, Chikhalia, Mahajan, Brahmkshatriya, & Shah, 2012).

Anticancer Activity

The anticancer potential of urea derivatives has been extensively explored, with various studies demonstrating their efficacy against different cancer cell lines. For instance, certain urea derivatives have shown to exhibit cytotoxicity against human adenocarcinoma cells, indicating their potential as anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988). Furthermore, the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects on selective cancer cell lines, highlighting the potential of such compounds in cancer therapy (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

Molecular Binding and Structural Properties

The study of substituent effects on pyrid-2-yl ureas towards intramolecular hydrogen bonding and complexation with biomolecules such as cytosine has provided insights into their structural properties and potential biological interactions. These studies contribute to our understanding of how structural modifications can impact binding affinities and molecular recognition, which is crucial for the design of more effective therapeutic agents (Chien, Leung, Su, Li, Liu, & Wang, 2004).

Gelation and Material Science

Compounds with a urea moiety have also been explored for their rheological and gelation properties. For example, certain urea derivatives form hydrogels under specific conditions, with the morphology and rheology of these gels being tunable by varying the anionic components. This property opens up possibilities for using these compounds in material science for applications such as drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

properties

IUPAC Name

1-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c26-20(23-14-18-6-3-11-27-18)22-13-16-12-19(15-7-9-21-10-8-15)25(24-16)17-4-1-2-5-17/h3,6-12,17H,1-2,4-5,13-14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOUJKOPDYLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NCC3=CC=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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